DSBU Provides a 1.7× Longer Cα–Cα Bridging Distance Compared with CDI Zero-Length Cross-Linker
In a head-to-head LC-MS/MS comparison of cross-links formed on the human mitochondrial α-ketoacid dehydrogenase complex, DSBU (BuUrBU) bridged lysine residues with a Cα–Cα distance of approximately 27 Å, whereas the zero-length cross-linker CDI (1,1′-carbonyldiimidazole) captured only contacts up to ~16 Å [1]. The 11 Å greater reach of DSBU enables detection of medium-range spatial restraints that are invisible to shorter reagents, directly expanding the structural information obtained from a single experiment.
| Evidence Dimension | Maximum Cα–Cα bridging distance |
|---|---|
| Target Compound Data | ~27 Å (DSBU / BuUrBU) |
| Comparator Or Baseline | ~16 Å (CDI, 1,1′-carbonyldiimidazole) |
| Quantified Difference | DSBU reaches 11 Å (69%) farther than CDI |
| Conditions | Cross-linking of purified human hE1o–hE2o subcomplex; LC-MS/MS identification; J Biol Chem 2018 |
Why This Matters
Procurement of DSBU over CDI enables mapping of medium-range spatial restraints that are invisible to zero-length cross-linkers, critical for integrative structural modelling of large protein assemblies.
- [1] J Biol Chem. 2018 Oct 15;293(50):19213–19227. Table 1: Inter-component cross-links between the hE1o and hE2o components identified by LC-MS-MS for the CDI and BuUrBu cross-linkers. View Source
